Cas no 5780-36-9 (2-(Methylthio)thiophene)

2-(Methylthio)thiophene is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with a methylthio group at the 2-position. This structure imparts unique reactivity and electronic properties, making it valuable in organic synthesis and material science applications. Its sulfur-based functional groups enhance its utility as a building block for pharmaceuticals, agrochemicals, and conductive polymers. The compound exhibits moderate stability and solubility in common organic solvents, facilitating its use in cross-coupling reactions and functional group transformations. Its distinct thioether moiety also allows for further derivatization, enabling tailored modifications for specialized applications. Careful handling is recommended due to potential sensitivity to oxidation.
2-(Methylthio)thiophene structure
2-(Methylthio)thiophene structure
Product Name:2-(Methylthio)thiophene
CAS No:5780-36-9
MF:C5H6S2
MW:130.231138706207
MDL:MFCD00052382
CID:85442
PubChem ID:79844
Update Time:2025-10-29

2-(Methylthio)thiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)thiophene
    • 2-(Methylmercapto)thiophene~Methyl 2-thienyl sulphide
    • 2-methylsulfanylthiophene
    • FT-0608840
    • 2-(Methylsulfanyl)thiophene
    • PS-5054
    • AKOS005258191
    • 2-(Mehtylthio)thiophene
    • DTXSID30206497
    • J-506504
    • 2-(Methylsulfanyl)thiophene #
    • MFCD00052382
    • SCHEMBL438913
    • 5780-36-9
    • ZLSMPEVZXWDWEK-UHFFFAOYSA-N
    • Thiophene, 2-(methylthio)-
    • 2-methylmercaptothiophene
    • STL557971
    • BBL104157
    • DB-025716
    • MDL: MFCD00052382
    • Inchi: 1S/C5H6S2/c1-6-5-3-2-4-7-5/h2-4H,1H3
    • InChI Key: ZLSMPEVZXWDWEK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1SC
    • BRN: 106272

Computed Properties

  • Exact Mass: 129.99100
  • Monoisotopic Mass: 129.991
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 54
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 53.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.18
  • Boiling Point: 100 °C
  • Flash Point: 82-84°C/15mm
  • Refractive Index: 1.5960
  • PSA: 53.54000
  • LogP: 2.47000
  • Solubility: Not determined

2-(Methylthio)thiophene Security Information

2-(Methylthio)thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Methylthio)thiophene Production Method

2-(Methylthio)thiophene Suppliers

Amadis Chemical Company Limited
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(CAS:5780-36-9)2-(Methylthio)thiophene
Order Number:A831614
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:23
Price ($):221.0
Email:sales@amadischem.com

2-(Methylthio)thiophene Related Literature

Additional information on 2-(Methylthio)thiophene

2-(Methylthio)thiophene: A Comprehensive Overview

The compound with CAS No. 5780-36-9, commonly referred to as 2-(Methylthio)thiophene, is a sulfur-containing heterocyclic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its thiophene ring structure, which is a five-membered aromatic ring containing two sulfur atoms. The methylthio group attached to the second position of the thiophene ring imparts unique electronic and structural properties to the molecule, making it a valuable component in various chemical and industrial applications.

Recent advancements in synthetic methodologies have enabled the efficient production of 2-(Methylthio)thiophene through a variety of routes, including oxidative coupling reactions and thiolation processes. These methods have not only improved the yield but also enhanced the purity of the compound, which is critical for its application in sensitive areas such as drug development and electronic materials. The ability to synthesize 2-(Methylthio)thiophene in large quantities has further solidified its position as a key intermediate in organic synthesis.

The chemical structure of 2-(Methylthio)thiophene plays a pivotal role in its reactivity and functionality. The thiophene ring is known for its aromaticity, which provides stability and reactivity towards electrophilic substitution reactions. The presence of the methylthio group at the second position introduces additional electron-donating effects, which can influence the electronic properties of the molecule. This makes 2-(Methylthio)thiophene an attractive candidate for use in semiconducting materials and optoelectronic devices.

One of the most promising applications of 2-(Methylthio)thiophene lies in its use as a building block for more complex organic molecules. Researchers have utilized this compound to construct advanced materials such as polymers and oligomers with tailored electronic properties. For instance, recent studies have demonstrated that polymers derived from 2-(Methylthio)thiophene exhibit excellent charge transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings underscore the potential of 2-(Methylthio)thiophene in advancing next-generation electronic devices.

In addition to its role in materials science, 2-(Methylthio)thiophene has also shown promise in pharmacological applications. The compound's unique sulfur-containing structure has been implicated in various biological processes, including antioxidant activity and anti-inflammatory effects. Recent studies have explored the potential of 2-(Methylthio)thiophene as a lead compound for drug development, particularly in the context of treating inflammatory diseases and oxidative stress-related disorders.

The physical properties of 2-(Methylthio)thiophene are another area of active research. Its solubility, melting point, and thermal stability are critical factors that influence its suitability for different applications. For example, high thermal stability is essential for use in high-temperature environments such as those encountered in semiconductor manufacturing. Researchers have conducted detailed studies to optimize these properties through structural modifications and functionalization strategies.

Another intriguing aspect of 2-(Methylthio)thiophene is its reactivity towards various chemical transformations. The thiophene ring can undergo electrophilic substitution at specific positions, enabling the introduction of diverse functional groups. This versatility allows chemists to tailor the properties of 2-(Methylthio)thiophene for specific applications. For instance, substitution at the third or fifth positions can lead to compounds with enhanced electronic or optical properties.

Looking ahead, the continued exploration of 2-(Methyl

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Amadis Chemical Company Limited
(CAS:5780-36-9)2-(Methylthio)thiophene
A831614
Purity:99%
Quantity:25g
Price ($):221.0
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